(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate
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Overview
Description
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate is a chemical compound with the molecular formula C15H9F2N3O3 It is characterized by the presence of a benzotriazinone ring and a difluorobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3-ylmethyl chloride with 3,4-difluorobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazinone ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzotriazinone derivatives.
Hydrolysis: Products are 3,4-difluorobenzoic acid and 4-oxo-1,2,3-benzotriazin-3-ylmethanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate has several scientific research applications:
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate involves its interaction with specific molecular targets. The benzotriazinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The difluorobenzoate ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate: Similar structure but with an acetate ester group instead of a difluorobenzoate group.
3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A related compound used as a coupling reagent in peptide synthesis.
Uniqueness
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate is unique due to the presence of the difluorobenzoate ester group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3/c16-11-6-5-9(7-12(11)17)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSVSSOMSANOCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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